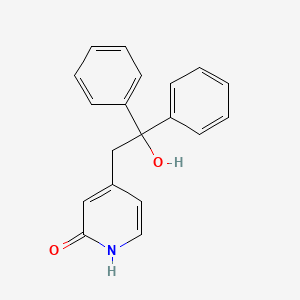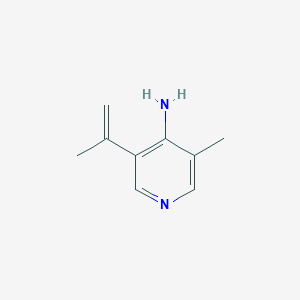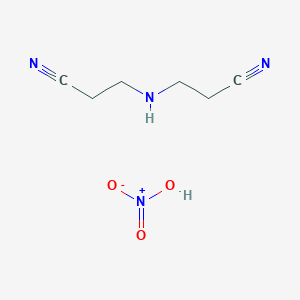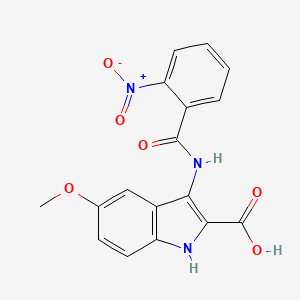![molecular formula C9H8BrFN2O B13985160 (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-a]pyridine core, along with a methanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Other synthetic strategies involve multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, fluorine, and methyl substituents.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.
7-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the bromine and methyl groups.
Uniqueness
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H8BrFN2O |
|---|---|
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
(6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H8BrFN2O/c1-5-8(4-14)13-3-6(10)7(11)2-9(13)12-5/h2-3,14H,4H2,1H3 |
Clé InChI |
BICNEYXDFYVYHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(C(=CC2=N1)F)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)







![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)

![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)

![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

